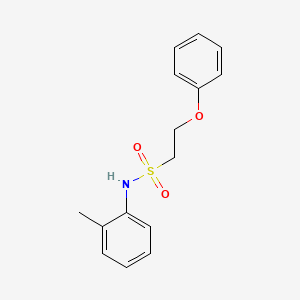
2-phenoxy-N-(o-tolyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(o-tolyl)ethanesulfonamide, also known as PTE, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. PTE belongs to the class of sulfonamide compounds and has been studied for its various biological activities.
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of benzylic derivatives . The benzylic position of this molecule is reactive due to the resonance stabilization offered by the adjacent phenyl rings . This allows for various substitutions and modifications, enabling the synthesis of a wide range of organic compounds.
Medicinal Chemistry
In medicinal chemistry, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used to design and synthesize novel pharmaceuticals . Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, such as antitubercular agents .
Cosmetic Industry
The compound finds applications in the cosmetic industry as a preservative or stabilizer for certain formulations. Its efficacy in preventing microbial growth helps in extending the shelf life of cosmetic products .
Dye and Resin Solvent
Due to its solvating properties, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used as a solvent for dyes, inks, and resins . It can dissolve and stabilize complex molecules, which is crucial in the manufacturing of colored materials .
Chemical Education
Lastly, this compound is utilized in chemical education for demonstrating reaction mechanisms and synthetic strategies . Its reactivity at the benzylic position is a classic example used in teaching organic chemistry concepts .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various targets .
Mode of Action
It’s known that phenoxyethanol, a compound with a similar structure, demonstrates antimicrobial ability and acts as an effective preservative in pharmaceuticals, cosmetics, and lubricants . It’s also been used in vaccines and shown to inactivate bacteria, and several types of yeast .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGYFGSOKZDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(o-tolyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2870777.png)
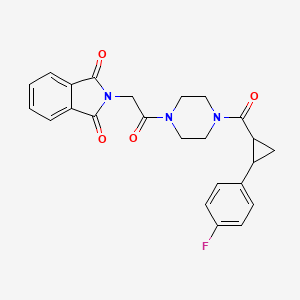
![Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2870780.png)

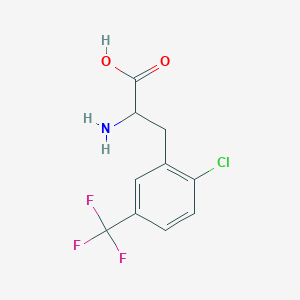
![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
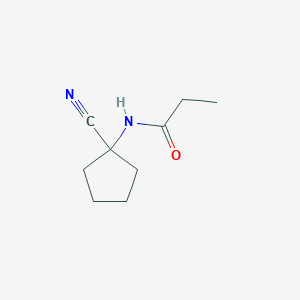
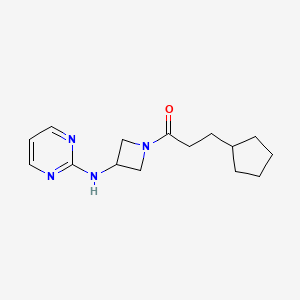
![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)
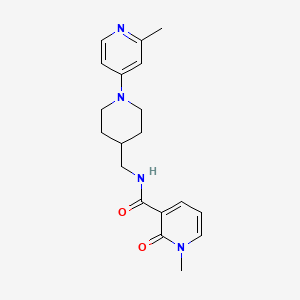
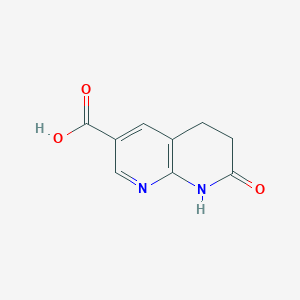
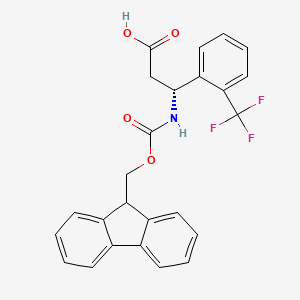
![1-Iodo-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2870798.png)
![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)